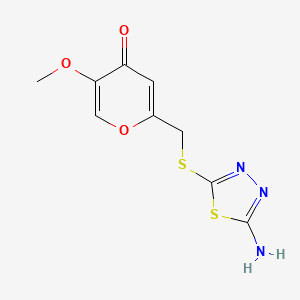
2-(((5-氨基-1,3,4-噻二唑-2-基)硫代)甲基)-5-甲氧基-4H-吡喃-4-酮
描述
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C9H9N3O3S2 and its molecular weight is 271.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
胃肠道感染治疗中的脲酶抑制
该化合物衍生物的一个突出应用是作为脲酶抑制剂。 脲酶是一种催化尿素转化为氨和二氧化碳的酶,这对某些细菌(如幽门螺杆菌)的生存至关重要 。这种细菌会导致胃肠道感染,并且依赖于脲酶在胃粘膜中定植。因此,抑制脲酶可能是治疗由幽门螺杆菌引起的感染的有效策略。 该化合物的衍生物对脲酶表现出高活性,其中一种特殊的衍生物,化合物 7j,表现出显著的抑制活性,IC50 为 2.85 µM .
药物化学:新型衍生物的合成
在药物化学中,该化合物用作合成一系列N-芳基乙酰胺衍生物的前体 。这些衍生物通过一个多步骤过程合成,包括胺、2-氯乙酰氯、肼基硫代甲酰胺和二硫化碳。然后对所得化合物评估其作为脲酶抑制剂的潜力,以及其他应用。这种合成过程突出了该化合物的多功能性及其在开发新药中的作用。
分子对接研究
该化合物及其衍生物用于分子对接研究,以预测它们与脲酶的相互作用方式 。分子对接是一种计算技术,它在原子水平上模拟小分子与蛋白质的相互作用,这有助于理解抑制剂如何结合到酶的活性位点。这些研究对于设计可以有效靶向和抑制特定酶的药物至关重要。
酶家族研究
该化合物的衍生物属于酰胺水解酶和磷酸三酯酶家族,其中包括脲酶 。对该酶家族的研究对于理解各种生物过程以及开发可以调节这些酶活性的抑制剂至关重要。该化合物的衍生物为研究这些酶的结构和功能提供了工具。
镍螯合研究
鉴于镍离子在脲酶活性位点的重要性,该化合物的衍生物也因其镍螯合特性而受到研究 。可以结合镍离子的螯合剂很受关注,因为它们有可能抑制依赖镍的酶(如脲酶)的活性。这种应用在寻找治疗细菌感染的新疗法中尤为重要,其中脲酶在发病机制中起作用。
药理学研究
在药理学中,该化合物的衍生物被探索为潜在的候选药物 。它们作为脲酶抑制剂的高活性使它们成为在药物开发中进一步评估的有希望的候选药物,特别是用于治疗由产脲酶细菌引起的感染。
化学安全和处理
该化合物在化学安全和处理领域也很受关注。 它的物理和化学性质,例如在室温下为固体以及它的储存类别代码,对于确定在研究和工业环境中使用该化合物时应采取的安全措施至关重要 .
作用机制
Target of Action
The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This cycle is part of the nitrogen metabolism in organisms. By inhibiting urease, the conversion of urea to ammonia and carbon dioxide is blocked, disrupting this cycle .
Result of Action
The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant effects on cells that rely on the urea cycle for their nitrogen metabolism, potentially leading to their death
生化分析
Biochemical Properties
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
Cellular Effects
The effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting urease, the compound can alter the pH balance within cells, affecting various metabolic processes . Additionally, it may impact the expression of genes involved in ammonia detoxification and other metabolic pathways, leading to changes in cellular function and viability.
Molecular Mechanism
At the molecular level, 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one exerts its effects primarily through enzyme inhibition. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by the thiadiazole and pyranone moieties, which interact with key amino acid residues in the enzyme’s active site. This inhibition leads to a decrease in ammonia production and subsequent alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations. These effects are consistent with its role as a urease inhibitor and its impact on ammonia production.
Dosage Effects in Animal Models
In animal models, the effects of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one vary with dosage. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is involved in metabolic pathways related to ammonia detoxification and urea metabolism. By inhibiting urease, the compound affects the conversion of urea to ammonia, leading to changes in metabolic flux and metabolite levels . This inhibition can impact the overall metabolic balance within cells, influencing various biochemical processes and pathways.
Transport and Distribution
The transport and distribution of 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement and accumulation in specific tissues.
Subcellular Localization
Within cells, 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments where it can exert its biochemical effects.
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZBLJLTFXVHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


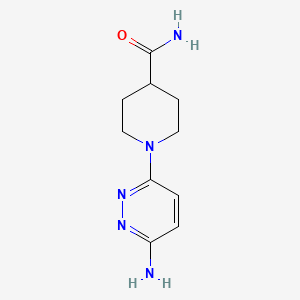
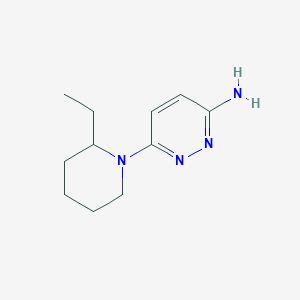

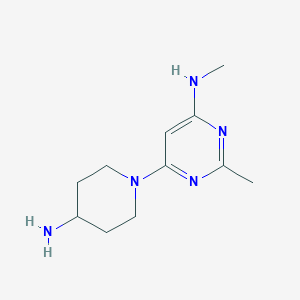
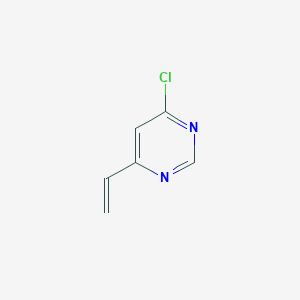
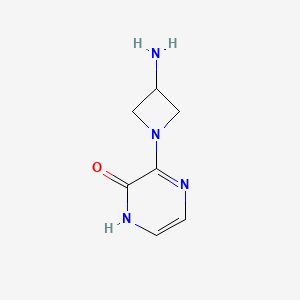
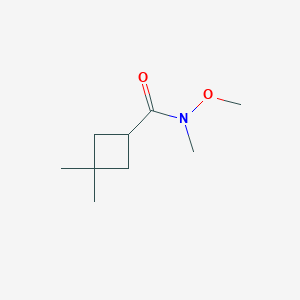
![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)
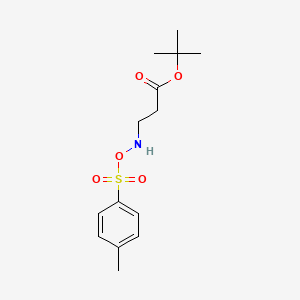
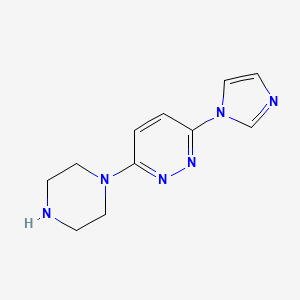
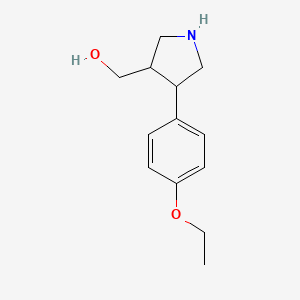
![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)
